molecular formula C20H22O8 B8021015 (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B8021015
M. Wt: 390.4 g/mol
InChI Key: HSTZMXCBWJGKHG-OUUBHVDSSA-N
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Description

The compound (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (hereafter referred to as the target compound) is a glycosylated derivative of resveratrol, a naturally occurring stilbene. Its structure consists of a resveratrol core (featuring a 4-hydroxyphenyl ethenyl group) conjugated to a hexose sugar moiety (oxane ring with hydroxymethyl and hydroxyl substituents). The compound’s molecular formula is C₂₀H₂₂O₈, with a molecular weight of 390.38 g/mol .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/t16-,17-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTZMXCBWJGKHG-OUUBHVDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897454
Record name 3-Hydroxy-5-(2-(4-hydroxyphenyl)ethenyl)phenyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65914-17-2
Record name 3-Hydroxy-5-(2-(4-hydroxyphenyl)ethenyl)phenyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex glycoside that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound belongs to a class of polyphenolic compounds characterized by multiple hydroxyl groups and a glycosidic structure. Its molecular formula is C27H40O17C_{27}H_{40}O_{17}, with a molecular weight of approximately 636.6 g/mol. The stereochemistry is defined by specific configurations at several chiral centers, which contribute to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals that can cause cellular damage. A study demonstrated that the compound effectively scavenged DPPH radicals, suggesting its potential role in protecting cells from oxidative stress .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : An MIC of 64 µg/mL was recorded .

These findings suggest its potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests a possible mechanism for its use in inflammatory diseases .

Anticancer Activity

Emerging evidence points to the anticancer potential of this compound. In cell line studies, it inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. Notably:

  • Breast Cancer Cells (MCF-7) : The compound reduced cell viability by 50% at concentrations above 25 µM .
  • Lung Cancer Cells (A549) : Similar effects were observed with IC50 values around 30 µM .

These results indicate that the compound could be further explored for its potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of multiple hydroxyl groups allows for effective radical scavenging.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Signaling Pathways Modulation : It appears to modulate various signaling pathways associated with cell survival and apoptosis.

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on various bacterial strains indicated that the compound's efficacy was comparable to traditional antibiotics in some cases .
  • Case Study on Cancer Cell Lines :
    • Research involving MCF-7 and A549 cell lines demonstrated significant reductions in cell viability when treated with the compound over varying time periods .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Properties : This compound exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory conditions like arthritis and asthma .
  • Anticancer Activity : Preliminary studies indicate that the compound may have cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in specific types of cancer cells, making it a candidate for further development as an anticancer agent .

Biochemical Applications

  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This property can be leveraged in drug development to regulate metabolic disorders .
  • Metabolite Tracking : As a metabolite detected but not quantified in biological systems, it serves as a marker for various metabolic processes. Its presence can provide insights into metabolic pathways and disease states .

Materials Science Applications

  • Polymer Synthesis : The unique structural characteristics of this compound allow it to be used as a building block in polymer chemistry. Its hydroxyl groups can facilitate the formation of polyols for polyurethane synthesis .
  • Nanotechnology : The compound's ability to form stable complexes with metal ions makes it suitable for applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of the compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it demonstrated comparable antioxidant activity to established antioxidants like vitamin C and E .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments assessed the anti-inflammatory effects on human macrophages stimulated with lipopolysaccharides (LPS). The compound significantly reduced levels of TNF-alpha and IL-6, supporting its potential therapeutic use in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogs:

Compound Name (IUPAC or Common Name) Molecular Formula Molecular Weight (g/mol) Key Structural Features Source/Origin
Target Compound C₂₀H₂₂O₈ 390.38 Resveratrol core + hexose sugar (oxane ring) Synthetic/Plant-derived
Resveratrol C₁₄H₁₂O₃ 228.24 Free stilbene with 4-hydroxyphenyl ethenyl group Grapes, berries
C60H62O24 () C₆₀H₆₂O₂₄ 1167.10 Complex 2-arylbenzofuran flavone with multiple glycosides and benzofuran rings Foeniculum vulgare
Glycosylated resveratrol ester () Not provided ~500 (estimated) Ester-linked glycoside with (E)-3-(4-hydroxyphenyl)prop-2-enoate moiety Synthetic
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-...oxane-3,4,5-triol () C₁₂H₂₂O₁₁ 342.30 Simpler sugar derivative without phenolic substituents Reference standard
Key Observations:
  • Structural Complexity : The target compound is less complex than the C₆₀H₆₂O₂₄ flavone derivative (), which has additional benzofuran rings and glycosylation sites, contributing to its higher molecular weight (1167.10 g/mol vs. 390.38 g/mol).
  • Glycosylation Patterns : Compared to the resveratrol ester (), the target compound’s hexose sugar moiety may confer better water solubility than ester-linked derivatives.
  • Polarity : The target compound’s polarity (inferred from hydroxyl groups) contrasts with the lipophilic C₂₁H₂₅ClO₆ analog (), which contains chloro and ethoxybenzyl substituents .
Target Compound (Inferred from Structural Analogs):
  • Antioxidant Activity: Resveratrol derivatives are known for radical-scavenging properties. Glycosylation may prolong circulation time .
  • Anti-inflammatory Potential: Similar to resveratrol, which inhibits COX-2 and NF-κB pathways.
Comparison with Other Compounds:

C₆₀H₆₂O₂₄ Flavone () :

  • Exhibits diverse bioactivities: moderate oral bioavailability (56% probability), CYP enzyme inhibition, and estrogen receptor binding .
  • Higher toxicity risks: Ames mutagenicity (35% probability) and hepatotoxicity (72% probability) due to structural complexity .

Resveratrol: Limited bioavailability (<1% in humans) due to rapid metabolism, which glycosylation aims to address .

C₁₂H₂₂O₁₁ Sugar Derivative (): Lacks bioactive phenolic groups, limiting therapeutic utility beyond carbohydrate metabolism .

Preparation Methods

Heck Cross-Coupling for Resveratrol Synthesis

The Heck reaction couples a halogenated benzene derivative with styrene, forming the trans-stilbene structure. For example, 4-iodophenol and 3,5-dihydroxystyrene undergo palladium-catalyzed coupling to yield resveratrol. This method achieves >90% yield under optimized conditions (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C).

Glycosylation Strategies

The DR-NTU method utilizes dialkylboryl triflate to mask hydroxyl groups on unprotected glucose, enabling direct glycosylation with resveratrol. This approach avoids traditional protection/deprotection steps, streamlining the synthesis. For instance, treating D-glucose with trimethylboron triflate forms a boronate complex, which reacts with resveratrol in acetonitrile at 60°C to yield the β-glucoside with 78% selectivity.

Table 1: Comparative Analysis of Chemical Glycosylation Methods

MethodCatalyst/ReagentSolventTemperatureβ-SelectivityYield (%)
Boronate MaskingDialkylboryl triflateAcetonitrile60°C78%65
Acid-CatalyzedPerfluorosulfonic acidMethanol120°CLow45
Koenigs-KnorrAgOTfDCMRT85%70

The Koenigs-Knorr method, using silver triflate (AgOTf) to activate glycosyl bromides, achieves higher β-selectivity (85%) but requires anhydrous conditions. Acid-catalyzed methods, while scalable, suffer from poor stereocontrol and side reactions.

Enzymatic Biosynthesis: Stereoselective and Sustainable Approaches

Enzymatic methods leverage glycosyltransferases or transglycosidases to attach glucose to resveratrol with high fidelity. The Bacillus licheniformis glycosyltransferase (YjiC) and Deinococcus geothermalis amylosucrase (DGAS) are prominent catalysts.

Glycosyltransferase-Catalyzed Synthesis

YjiC converts resveratrol into four β-D-glucosides: 3-O-, 4′-O-, 3,5-di-O-, and 3,5,4′-tri-O-glucosides. Using UDP-glucose as the donor, YjiC achieves 90% bioconversion at 37°C (pH 7.5), with the 3-O-β-D-glucoside constituting 46% of products. This method is ideal for producing monoglucosides but requires expensive nucleotide donors.

Amylosucrase-Mediated Transglycosylation

DGAS utilizes sucrose as a glucose donor, transferring α-glucosides to resveratrol. Although this yields α-linked glucosides (e.g., resveratrol-4′-O-α-glucoside), subsequent enzymatic or chemical epimerization can invert the anomeric configuration to β. For example, treatment with α-glucosidase converts α- to β-glucoside under mild conditions (pH 5.0, 40°C).

Table 2: Enzymatic Glycosylation Performance

EnzymeDonorProductConversion Rateβ-Selectivity
YjiCUDP-glucose3-O-β-D-glucoside90%100%
DGASSucrose4′-O-α-D-glucoside38%0%
OleD (variant)UDP-glucose3-O-β-D-glucoside75%100%

Biotransformation: Plant Cell Cultures for Glycoside Production

Cultured Phytolacca americana cells glycosylate exogenous stilbenes at hydroxyl positions, including the 3-, 4′-, and novel 2′-sites. Feeding oxyresveratrol to P. americana suspensions yields 3-β-D-glucoside (62%), 4′-β-D-glucoside (28%), and 2′-β-D-glucoside (10%) over 72 hours. While this method avoids synthetic reagents, yields are lower (<70%), and product isolation is challenging due to matrix complexity.

Isolation and Purification from Natural Sources

Resveratrol glucosides like polydatin (3-O-β-D-glucoside) are abundant in Polygonum cuspidatum. Ethanol extraction (60–65% v/v) followed by acid hydrolysis converts polydatin to resveratrol, but reverse-phase chromatography can isolate the intact glucoside. High-speed counter-current chromatography (HSCCC) with ethyl acetate/water (1:1) achieves 98% purity.

Challenges and Innovations in Scalable Production

Regioselectivity in Chemical Synthesis

Achieving exclusive 3-O-glycosylation is difficult due to similar reactivity of resveratrol’s 3-, 5-, and 4′-hydroxyl groups. Directed ortho-metalation (DoM) using TMS-protected resveratrol enables selective 3-O-glucosylation, but requires toxic reagents like n-BuLi.

Cost-Effectiveness of Enzymatic Methods

UDP-glucose’s high cost limits industrial application. Cell-free systems co-expressing sucrose synthase (for UDP-glucose regeneration) and YjiC reduce donor costs by 60%.

Biotransformation Optimization

Immobilizing P. americana cells in alginate beads improves glycosylation yields to 85% by prolonging cell viability .

Q & A

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Structural elucidation requires a combination of spectroscopic techniques:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to assign stereochemistry (e.g., coupling constants for axial/equatorial protons in the oxane ring) and confirm phenolic and ethenyl moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., observed vs. calculated m/z for C20H22O9\text{C}_{20}\text{H}_{22}\text{O}_{9}) .
  • Raman/EC-SERS : Compare experimental spectra (e.g., 785 nm excitation) with reference data to identify characteristic vibrational modes (e.g., C=C stretching at ~1600 cm1^{-1}) .

Table 1: Key Spectral Signatures

TechniqueObserved Peaks/DataFunctional Group Assignment
1H^1 \text{H}-NMRδ 6.8–7.2 (doublets, J=16 Hz)Trans-ethenyl protons
Raman1600 cm1^{-1}Aromatic C=C stretch
HRMSm/z 406.1267 [M+H]+^+Molecular formula confirmation

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation of the ethenyl group and phenolic degradation .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the glycosidic bond in the oxane ring .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life .

Q. What synthetic routes are reported for this compound?

Methodological Answer: Key steps include:

  • Glycosylation : Protect the oxane ring’s hydroxyl groups with acetyl or benzyl groups before coupling with the phenolic moiety via Mitsunobu or Koenigs-Knorr reactions .
  • Stilbene Formation : Use Heck coupling to introduce the ethenyl bridge between 4-hydroxyphenyl and resorcinol derivatives .
  • Deprotection : Remove protecting groups under mild conditions (e.g., hydrogenolysis for benzyl groups) to preserve stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Contradiction Analysis : If NMR signals for the oxane ring conflict with computational models (e.g., DFT-predicted chemical shifts), perform 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Isotopic Labeling : Introduce 13C^{13}\text{C}-labels at key positions (e.g., glycosidic oxygen) to track stereochemical integrity during synthesis .
  • X-ray Crystallography : Resolve ambiguous configurations by growing single crystals in polar solvents (e.g., methanol/water) .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

  • Antioxidant Assays : Measure radical scavenging (DPPH/ABTS+^+) and metal chelation (ferrozine assay) due to the phenolic and ethenyl groups .
  • Enzyme Inhibition : Screen against α-glucosidase or tyrosinase using spectrophotometric kinetics (IC50_{50} determination) .
  • Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to study membrane permeability via confocal microscopy .

Q. How can purification methods be optimized to improve yield and purity?

Methodological Answer:

  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate stereoisomers .
  • Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) using high-throughput platforms to identify conditions for high-purity crystals .
  • Quality Control : Validate purity (>95%) via tandem MS/MS and 1H^1 \text{H}-NMR integration of impurity peaks .

Safety and Handling

Q. What precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Mitigation : Pre-treat waste with oxidizing agents (e.g., KMnO4_4) to degrade phenolic components before disposal .

Data and Contradiction Management

Q. How should researchers address conflicting bioactivity data across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays using standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent interference) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may contribute to false-positive/negative results .
  • Computational Modeling : Perform molecular docking to assess binding affinity consistency with experimental IC50_{50} values .

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